molecular formula C16H18ClN3O4S B2357857 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 838875-02-8

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2357857
CAS RN: 838875-02-8
M. Wt: 383.85
InChI Key: IDZJWBNNSKKZTM-UHFFFAOYSA-N
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Description

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has no significant toxic effects on normal cells. However, it has been found to induce cytotoxicity in cancer cells. Additionally, it has been found to have good bioavailability, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide in lab experiments is its high purity and stability. Additionally, it has good solubility in various solvents, making it easy to handle in lab experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide. One potential direction is the further development of this compound as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, this compound could be further studied for its potential applications in agriculture and material science.

Synthesis Methods

The synthesis of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-methyl-1,2-oxazole-3-amine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with piperidine and sulfonyl chloride to yield the final product.

Scientific Research Applications

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as a potential anticancer agent. Studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, making it a potential candidate for weed control.
In the field of material science, this compound has been studied for its potential use as a building block for the synthesis of new materials. It has been found to have good solubility and thermal stability, making it a potential candidate for the synthesis of new polymers.

properties

IUPAC Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11-9-15(19-24-11)18-16(21)12-5-6-13(17)14(10-12)25(22,23)20-7-3-2-4-8-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZJWBNNSKKZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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